tiazóis 4,5-dissubstituídos
4,5-Disubstituted Thiazoles are a class of heterocyclic compounds characterized by the presence of a sulfur atom in the 1-position and nitrogen atoms at the 2-, 4-, and 5-positions. These compounds exhibit diverse chemical properties and potential applications due to their structural complexity. Common substituents include aliphatic, aromatic, or functional groups such as halides, alkyls, aryls, and more.
The synthesis of 4,5-disubstituted thiazoles often involves multi-step reactions that require precise control over reactivity and selectivity. These compounds are known for their unique electronic properties and can act as ligands in coordination chemistry. They also show promise in various fields including pharmaceuticals, agrochemicals, and materials science.
In pharmaceutical research, 4,5-disubstituted thiazoles have been explored for their potential antiviral, anticancer, and anti-inflammatory activities due to their ability to modulate enzyme activity or interact with specific biomolecules. Their structural versatility allows for the optimization of biological properties through strategic modification of substituents.
Overall, these compounds represent a promising area in chemical research, offering opportunities for discovery and development across multiple industries.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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4-Methyl-5-vinylthiazole | 1759-28-0 | C6H7NS |
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2-(4-Methylthiazol-5-yl)ethyl Hexanoate | 94159-32-7 | C12H19NO2S |
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4-Methyl-5-thiazolylethanyl octanoate | 102175-98-4 | C18H31NO2S |
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4-chloro-1,3-thiazole-5-carbaldehyde | 104146-17-0 | C4H2ClNOS |
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Thiazole,5-chloro-4-methyl- | 125402-79-1 | C4H4ClNS |
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2-(4-Methylthiazol-5-yl)ethyl propionate | 324742-96-3 | C9H13NO2S |
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(4-Methylthiazol-5-yl)methanol | 1977-06-6 | C5H7NOS |
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(4-Bromothiazol-5-yl)methanol | 262444-15-5 | C4H4BrNOS |
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Thiazole,4-ethyl-5-methyl- | 52414-91-2 | C6H9NS |
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4-methyl-1,3-thiazol-5-amine | 72632-65-6 | C4H6N2S |
Literatura Relacionada
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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